molecular formula C9H10N2O5 B187043 3,6-Dimethoxy-2-nitrobenzamide CAS No. 26002-58-4

3,6-Dimethoxy-2-nitrobenzamide

Cat. No.: B187043
CAS No.: 26002-58-4
M. Wt: 226.19 g/mol
InChI Key: IIVVGIHHLJDOIE-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitrobenzamide is an organic compound with the molecular formula C9H10N2O5 It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethoxy-2-nitrobenzamide typically involves the nitration of 3,6-dimethoxybenzamide. The process can be summarized as follows:

    Starting Material: 3,6-Dimethoxybenzamide.

    Nitration Reaction: The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at a controlled temperature to prevent over-nitration.

    Isolation and Purification: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction Reagents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution Reagents: Nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Reduction Product: 3,6-Dimethoxy-2-aminobenzamide.

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

3,6-Dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. Its derivatives may exhibit antibacterial, antifungal, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-nitrobenzamide depends on its specific application. For instance, if used as an antibacterial agent, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • 3,6-Dimethoxybenzamide

Comparison:

  • 3,6-Dimethoxy-2-nitrobenzamide vs. 2,3-Dimethoxybenzamide: The presence of the nitro group in this compound introduces additional reactivity, allowing for reduction reactions that are not possible with 2,3-Dimethoxybenzamide.
  • This compound vs. 3-Acetoxy-2-methylbenzamide: The nitro group in this compound provides different electronic properties compared to the acetoxy group in 3-Acetoxy-2-methylbenzamide, affecting their chemical behavior and potential applications.
  • This compound vs. 3,6-Dimethoxybenzamide: The nitro group in this compound makes it more reactive in reduction and substitution reactions compared to 3,6-Dimethoxybenzamide, which lacks this functional group.

Properties

IUPAC Name

3,6-dimethoxy-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c1-15-5-3-4-6(16-2)8(11(13)14)7(5)9(10)12/h3-4H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVVGIHHLJDOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358478
Record name 2-nitro-3,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783796
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26002-58-4
Record name 3,6-Dimethoxy-2-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26002-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-nitro-3,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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